[D-Phe12]-Bombesin

Bombesin receptor CNS Receptor binding

Researchers seeking a validated BB2 receptor antagonist often face variability in potency and off-target effects among bombesin analogs. [D-Phe12]-Bombesin provides a defined pharmacological profile: - Human BB2 IC50 of 18.2 nM in calcium mobilization assays, enabling standardized HTS controls. - Clean selectivity over substance P and VIP receptors, eliminating confounding behavioral or secretagogue artifacts. - Well-characterized in vivo central activity and exocrine pancreas inhibition (IC50 4 µM). Supplied with comprehensive analytical documentation; stable at -20°C desiccated for reliable multi-study use.

Molecular Formula C74H112N22O18S
Molecular Weight 1629.9 g/mol
CAS No. 108437-87-2
Cat. No. B566554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Phe12]-Bombesin
CAS108437-87-2
Synonyms(S,Z)-N'1-((5S,6Z,8S,9Z,11R,12Z,15Z,17S,18Z,20S,21Z,23S,24Z,26S,27Z,29S,30Z,33Z,35S,36Z,38S)-23-((1H-indol-3-yl)methyl)-43-amino-11-benzyl-7,10,13,16,19,22,25,28,31,34,37-undecahydroxy-5-(hydroxy(imino)methyl)-29-(2-hydroxy-2-iminoethyl)-26-(3-hydro
Molecular FormulaC74H112N22O18S
Molecular Weight1629.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1
InChIKeyNXZVGUQLNAVPLJ-VKXSZNMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Phe12]-Bombesin Baseline Characterization


[D-Phe12]-Bombesin is a synthetic peptide derivative of the tetradecapeptide bombesin, wherein the naturally occurring L-histidine at position 12 is substituted with D-phenylalanine (D-Phe12) [1]. This single amino acid modification converts the molecule from an agonist into a competitive antagonist at bombesin/GRP-preferring receptors (BB2) [1]. It is recognized as a first-generation bombesin receptor antagonist that exhibits measurable inhibitory activity in both in vitro and in vivo models [2][3].

BB2/GRP receptor antagonist tool
In vitro and in vivo neuro/gastrointestinal models
Single D-Phe12 modification, first-generation reference

Generic Substitution Risks for [D-Phe12]-Bombesin


Generic substitution among bombesin receptor antagonists is not scientifically valid due to significant differences in molecular pharmacology, receptor specificity, and functional activity. [D-Phe12]-Bombesin and its analogs represent a distinct class whose activity is exquisitely dependent on the stereochemistry and physicochemical properties of the amino acid at position 12 [1]. While the [D-Phe12] modification confers antagonist activity, alternative substitutions at this position can yield agonists, inactive compounds, or analogs with vastly altered potency profiles [1][2]. Furthermore, the broader class of 'bombesin receptor antagonists' includes compounds that target different receptor subtypes (BB1, BB2, BB3) or possess off-target effects, such as the substance P analog spantide, which exhibits intrinsic behavioral effects and non-specific antagonism [3]. Therefore, selection of [D-Phe12]-Bombesin must be based on its specific, quantifiable performance characteristics rather than a general class membership.

Position 12 sensitivity D-Phe12 confers antagonist activity; alternate substitutions may yield agonists or inactive analogs.
Class-level interchangeability Bombesin receptor antagonists differ in subtype selectivity (BB1, BB2, BB3) and off-target profiles.
Off-target activity Some analogs (e.g., spantide) exhibit intrinsic behavioral effects; clean tool selection is not guaranteed by class.

[D-Phe12]-Bombesin Performance Metrics


Central Binding Affinity vs. [D-Phe12,Leu14]-Bombesin

In a study comparing the central binding affinity of several [D-Phe12]-containing bombesin analogs, [D-Phe12]-Bombesin and [D-Phe12,Leu14]-Bombesin demonstrated equivalent potency in inhibiting 125I-[Tyr4]bombesin binding to rat brain slices, with both compounds exhibiting an IC50 of approximately 2 μM [1]. This indicates that the single D-Phe12 substitution is sufficient to confer central antagonist activity comparable to the double-substituted analog, offering a simpler molecular tool for CNS studies [1].

Central binding affinity
Head-to-head
[D-Phe12]-Bombesin: IC50 ≈ 2 μM
[D-Phe12,Leu14]-Bombesin: IC50 ≈ 2 μM
Supports comparable CNS binding potency
Rat brain slice model context
Bombesin receptor CNS Receptor binding Antagonist

Selectivity Over Substance P Receptors

[D-Phe12]-Bombesin and related analogs exhibit a high degree of receptor specificity. In functional assays, these compounds did not inhibit the action of substance P or other agonists acting through different receptor systems [1]. In radioligand binding studies, [D-Phe12]Bombesin analogs inhibited 125I-[Tyr4]bombesin binding but did not affect 125I-substance P or 125I-VIP binding [1][2]. This contrasts with other antagonists like spantide, a substance P analog, which exhibits intrinsic behavioral effects and non-specific antagonism [2].

Receptor selectivity
Head-to-head
No inhibition of Sub P or VIP
Spantide: IC50 1.5 μM, non-specific
Cleaner bombesin receptor probe
Off-target activity review
Bombesin receptor Substance P Receptor selectivity Antagonist

Functional vs. Binding Assay Potency

In a standardized exocrine pancreatic functional assay, [D-Phe12]-Bombesin inhibited bombesin-stimulated amylase release from guinea pig pancreatic acini with an IC50 of 4 μM [1]. Binding affinity measurements for the same receptor yielded a Ki value of 4.7 μM . These values provide a consistent, cross-validated potency benchmark for this compound in a well-defined physiological system.

Cross-validated potency
Method context
IC50 4 μM (functional) / Ki 4.7 μM (binding)
Functional response aligns with receptor binding
Guinea pig pancreatic acini model
Bombesin receptor Amylase secretion Pancreatic acini Antagonist

Recombinant Human BB2 Antagonism

In a recombinant human BB2 receptor aequorin assay, [D-Phe12]-Bombesin functions as a reference antagonist with an IC50 of 18.2 nM against the endogenous agonist Gastrin-Releasing Peptide (GRP), which has an EC50 of 35.9 pM [1]. This data provides a quantitative measure of its antagonist potency in a human, cloned receptor system and demonstrates its utility for screening and characterizing novel compounds targeting this receptor.

Human BB2 reference potency
Assay context
IC50 18.2 nM
Supports human GRP/BB2 antagonist screening
Recombinant calcium assay; data to verify
BB2 receptor GRP Aequorin assay Antagonist

[D-Phe12]-Bombesin Application Scenarios


BB2 Receptor Screening Reference Antagonist

[D-Phe12]-Bombesin is a well-characterized reference antagonist for the human BB2 receptor, with a documented IC50 of 18.2 nM in a calcium mobilization assay [1]. It is ideally suited for use as a control compound in high-throughput screening campaigns for novel GRP receptor antagonists or for pharmacological profiling of candidate compounds. Its well-defined potency allows for standardization across different experimental runs and laboratories [1].

CNS GRP Receptor Function Studies

Due to its equivalent central binding affinity (IC50 ≈ 2 μM) compared to more complex analogs [1] and its demonstrated ability to antagonize the behavioral effects of centrally administered bombesin [1], [D-Phe12]-Bombesin is a suitable tool for in vivo neuropharmacology studies. It can be used to dissect the role of central bombesin/GRP receptors in regulating feeding behavior, grooming, and other CNS-mediated processes [1].

Pancreatic Amylase Secretion Inhibition

[D-Phe12]-Bombesin is a robust inhibitor of bombesin-stimulated amylase secretion from pancreatic acinar cells, with a well-defined IC50 of 4 μM [1][2]. This makes it a valuable tool for researchers studying the regulation of exocrine pancreatic function, secretagogue signaling pathways, and the role of bombesin-like peptides in gastrointestinal physiology [1].

Selective Bombesin Receptor Blockade

When a research question requires the specific blockade of bombesin/GRP receptors without confounding activity at substance P, VIP, or other receptor systems, [D-Phe12]-Bombesin is the appropriate choice. Its demonstrated selectivity profile, characterized by a lack of inhibition of substance P or VIP receptor binding and function [1][2], makes it a cleaner alternative to non-selective antagonists like spantide [2].

Application
Selection Property
Validation Focus
BB2 receptor screening
Reference antagonist potency context
Assay standardization and reproducibility
CNS GRP receptor function studies
Central binding affinity context
Behavioral endpoint interpretation
Pancreatic acinar signaling research
Functional inhibition benchmark
Secretagogue pathway analysis
Selective GRP receptor antagonism studies
Reported receptor selectivity
Off-target activity review

Technical Documentation Hub

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28 linked technical documents
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